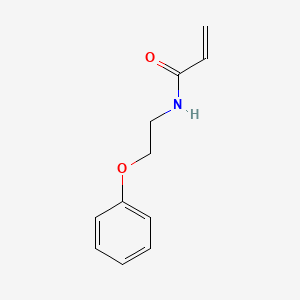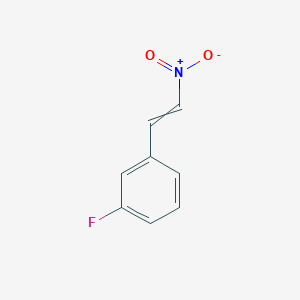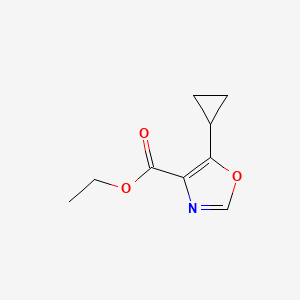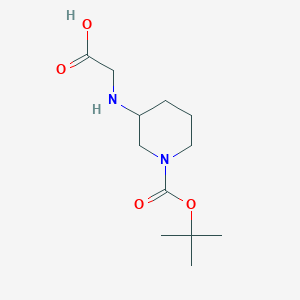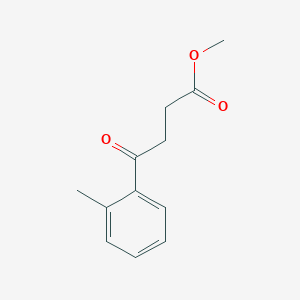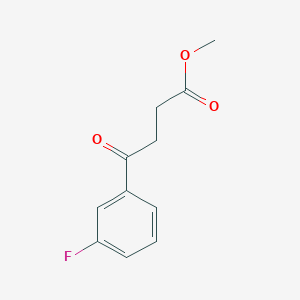
Methyl 4-(3-fluorophenyl)-4-oxobutanoate
Descripción general
Descripción
Methyl 4-(3-fluorophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis :
- The study by Nayak et al. (2013) discusses the crystal structure of a compound similar to Methyl 4-(3-fluorophenyl)-4-oxobutanoate, providing insights into its molecular configuration and interactions in the crystalline form. This research aids in understanding the physical and chemical properties of such compounds【Nayak et al., 2013】.
Anti-inflammatory Activity :
- A study by Kuchař et al. (1995) explored the anti-inflammatory activities of analogs of a similar compound, contributing to the development of new therapeutic agents【Kuchař et al., 1995】.
Antiproliferative Activity and Drug Design :
- Yurttaş et al. (2022) investigated the antiproliferative activities of derivatives of this compound, indicating its potential in cancer research and drug development【Yurttaş et al., 2022】.
Biosynthesis Studies :
- Billington et al. (1979) identified a related compound, 4-methylthio-2-oxobutanoate, in the biosynthesis of ethylene from methionine in various microorganisms, highlighting its role in metabolic pathways【Billington et al., 1979】.
Synthetic Cannabinoids Research :
- McLaughlin et al. (2016) characterized a novel research chemical closely related to this compound, indicating its importance in the study of synthetic cannabinoids【McLaughlin et al., 2016】.
Synthesis of Chiral Intermediates :
- Xingxian (2012) discussed the synthesis of a chiral intermediate related to this compound, which is crucial in pharmaceutical synthesis【Xingxian, 2012】.
Single Crystal Inspection and DFT Study :
- Ashfaq et al. (2021) conducted a comprehensive study involving single-crystal analysis and Density Functional Theory (DFT) calculations of a derivative of 4-fluoroaniline, which is structurally similar to this compound【Ashfaq et al., 2021】.
Investigation of Antioxidant Properties :
- Stanchev et al. (2009) examined the antioxidant properties of new 4-hydroxycoumarin derivatives, one of which bears similarity to this compound, contributing to the understanding of these compounds' potential therapeutic applications【Stanchev et al., 2009】.
Enzyme Inhibition and Neuroprotective Agents :
- Drysdale et al. (2000) synthesized compounds related to this compound, investigating their role as enzyme inhibitors and potential neuroprotective agents【Drysdale et al., 2000】.
Propiedades
IUPAC Name |
methyl 4-(3-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTGGOUKWUPHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285539 | |
| Record name | Methyl 3-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69797-47-3 | |
| Record name | Methyl 3-fluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69797-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


